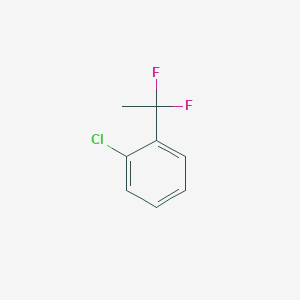
1-氯-2-(1,1-二氟乙基)苯
描述
1-Chloro-2-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where a chlorine atom and a 1,1-difluoroethyl group are substituted at the 1 and 2 positions, respectively
科学研究应用
1-Chloro-2-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
准备方法
The synthesis of 1-Chloro-2-(1,1-difluoroethyl)benzene typically involves the reaction of benzene derivatives with chlorinating and fluorinating agents. One common method includes the chlorination of 1,1-difluoroethylbenzene using thionyl chloride or phosphorus trichloride under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity .
化学反应分析
1-Chloro-2-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of 1,1-difluoroethylbenzene. Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen gas in the presence of catalysts. .
作用机制
The mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)benzene involves its interaction with various molecular targets. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
相似化合物的比较
1-Chloro-2-(1,1-difluoroethyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-(1,1-difluoroethyl)benzene: Similar structure but different substitution pattern.
1,2-Difluorobenzene: Lacks the chlorine atom, leading to different reactivity.
1-Chloro-2,2-difluoroethane: Different carbon chain length and substitution pattern. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 1-Chloro-2-(1,1-difluoroethyl)benzene
生物活性
1-Chloro-2-(1,1-difluoroethyl)benzene is an aromatic organic compound characterized by its unique molecular structure comprising a benzene ring substituted with a chlorine atom and a 1,1-difluoroethyl group. Its molecular formula is C₈H₇ClF₂, and it has garnered attention for its potential biological activities, particularly in the context of drug design and environmental interactions.
- Molecular Weight : 176.591 g/mol
- Appearance : Clear, colorless liquid with an aromatic odor
- Reactivity : Exhibits reactivity similar to other chloroaromatic compounds, particularly in enzyme inhibition and receptor interaction.
Enzyme Inhibition
Research indicates that 1-chloro-2-(1,1-difluoroethyl)benzene may inhibit specific enzymes by binding to their active sites. This inhibition can alter various metabolic pathways, potentially leading to therapeutic applications in drug development. For instance, studies have shown that similar compounds can affect cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Interaction with Cellular Receptors
The compound's structural features suggest it may interact with cellular receptors, influencing signal transduction pathways. This interaction could be significant in pharmacology, where modulating receptor activity is essential for drug efficacy. For example, compounds with difluoroethyl groups have been reported to exhibit selective affinity for certain receptors involved in neurotransmission and cellular signaling .
Study on Antifungal Activity
A study highlighted the potential antifungal properties of compounds containing difluoroethyl moieties, indicating that 1-chloro-2-(1,1-difluoroethyl)benzene could exhibit similar effects. The research focused on the interaction of these compounds with fungal cell membranes, suggesting a mechanism involving disruption of membrane integrity .
Toxicological Assessments
Toxicological evaluations have shown that chloroaromatic compounds can induce oxidative stress and cytotoxicity in various biological models. For instance, exposure to similar compounds has resulted in increased levels of reactive oxygen species (ROS) and apoptosis in cultured cells . Such findings underscore the importance of assessing the safety profile of 1-chloro-2-(1,1-difluoroethyl)benzene before its application in therapeutic contexts.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene | C₈H₇ClF₂ | Contains a methyl group; different substitution pattern affects reactivity |
| 2,4-Dichloro-1-(1,1-difluoroethyl)benzene | C₈H₆Cl₂F₂ | Two chlorine atoms; may exhibit different biological activity |
| 1-Chloro-4-(trifluoromethyl)benzene | C₇H₄ClF₃ | Contains a trifluoromethyl group; alters physical properties significantly |
The uniqueness of 1-chloro-2-(1,1-difluoroethyl)benzene lies in its specific substitution pattern and functional groups, which impart distinct chemical reactivity compared to these similar compounds.
属性
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWZMVKUURTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















